Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester
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Overview
Description
Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester is a compound that features a benzoic acid core substituted with a tetrazole ring and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester typically involves the reaction of benzoic acid derivatives with tetrazole compounds. One common method involves the use of click chemistry, where azides react with alkynes to form tetrazoles under mild conditions . The reaction conditions often include the use of copper catalysts and solvents like water or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of eco-friendly solvents and catalysts is preferred to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols . Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: This compound has a similar benzoic acid core but lacks the tetrazole ring.
4-(1H-Tetrazol-5-yl)benzoic acid: This compound features a tetrazole ring but does not have the methyl ester group.
Uniqueness
Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester is unique due to the presence of both the tetrazole ring and the methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
93524-73-3 |
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Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 4-(1-phenyltetrazol-5-yl)oxybenzoate |
InChI |
InChI=1S/C15H12N4O3/c1-21-14(20)11-7-9-13(10-8-11)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
SKEOZMGHXDVJTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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